Cas no 1702757-45-6 (2-{(benzyloxy)carbonyl(ethyl)amino}-2-phenylacetic acid)

2-{(Benzyloxy)carbonyl(ethyl)amino}-2-phenylacetic acid is a specialized organic compound featuring a benzyloxycarbonyl-protected ethylamino group and a phenylacetic acid moiety. This structure makes it a valuable intermediate in peptide synthesis and medicinal chemistry, where selective protection of amino groups is required. The benzyloxycarbonyl (Cbz) group offers stability under various reaction conditions while remaining cleavable via hydrogenolysis, enabling controlled deprotection. The phenylacetic acid component enhances solubility and reactivity in coupling reactions. Its well-defined stereochemistry and purity are critical for applications in asymmetric synthesis and drug development. This compound is particularly useful in constructing complex molecules with high precision, ensuring reproducibility in research and industrial processes.
2-{(benzyloxy)carbonyl(ethyl)amino}-2-phenylacetic acid structure
1702757-45-6 structure
商品名:2-{(benzyloxy)carbonyl(ethyl)amino}-2-phenylacetic acid
CAS番号:1702757-45-6
MF:C18H19NO4
メガワット:313.347765207291
CID:6409037
PubChem ID:103664670

2-{(benzyloxy)carbonyl(ethyl)amino}-2-phenylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-{(benzyloxy)carbonyl(ethyl)amino}-2-phenylacetic acid
    • 1702757-45-6
    • 2-{[(benzyloxy)carbonyl](ethyl)amino}-2-phenylacetic acid
    • EN300-12412901
    • インチ: 1S/C18H19NO4/c1-2-19(16(17(20)21)15-11-7-4-8-12-15)18(22)23-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,20,21)
    • InChIKey: MYVZMIYFAZQXDL-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(N(CC)C(C(=O)O)C1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 313.13140809g/mol
  • どういたいしつりょう: 313.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

2-{(benzyloxy)carbonyl(ethyl)amino}-2-phenylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12412901-0.5g
2-{[(benzyloxy)carbonyl](ethyl)amino}-2-phenylacetic acid
1702757-45-6
0.5g
$836.0 2023-05-25
Enamine
EN300-12412901-5.0g
2-{[(benzyloxy)carbonyl](ethyl)amino}-2-phenylacetic acid
1702757-45-6
5g
$2525.0 2023-05-25
Enamine
EN300-12412901-1.0g
2-{[(benzyloxy)carbonyl](ethyl)amino}-2-phenylacetic acid
1702757-45-6
1g
$871.0 2023-05-25
Enamine
EN300-12412901-0.05g
2-{[(benzyloxy)carbonyl](ethyl)amino}-2-phenylacetic acid
1702757-45-6
0.05g
$732.0 2023-05-25
Enamine
EN300-12412901-2500mg
2-{[(benzyloxy)carbonyl](ethyl)amino}-2-phenylacetic acid
1702757-45-6
2500mg
$1594.0 2023-10-02
Enamine
EN300-12412901-250mg
2-{[(benzyloxy)carbonyl](ethyl)amino}-2-phenylacetic acid
1702757-45-6
250mg
$748.0 2023-10-02
Enamine
EN300-12412901-1000mg
2-{[(benzyloxy)carbonyl](ethyl)amino}-2-phenylacetic acid
1702757-45-6
1000mg
$813.0 2023-10-02
Enamine
EN300-12412901-10.0g
2-{[(benzyloxy)carbonyl](ethyl)amino}-2-phenylacetic acid
1702757-45-6
10g
$3746.0 2023-05-25
Enamine
EN300-12412901-2.5g
2-{[(benzyloxy)carbonyl](ethyl)amino}-2-phenylacetic acid
1702757-45-6
2.5g
$1707.0 2023-05-25
Enamine
EN300-12412901-0.1g
2-{[(benzyloxy)carbonyl](ethyl)amino}-2-phenylacetic acid
1702757-45-6
0.1g
$767.0 2023-05-25

2-{(benzyloxy)carbonyl(ethyl)amino}-2-phenylacetic acid 関連文献

2-{(benzyloxy)carbonyl(ethyl)amino}-2-phenylacetic acidに関する追加情報

2-{(Benzyloxy)carbonyl(ethyl)amino}-2-phenylacetic Acid: A Comprehensive Overview

2-{(Benzyloxy)carbonyl(ethyl)amino}-2-phenylacetic acid (CAS No. 1702757-45-6) is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, often referred to as Boc-protected phenylalanine derivative, is characterized by its benzyloxy carbonyl (Boc) group, an ethyl amino substituent, and a phenyl group attached to the central acetic acid backbone. Its structure makes it a versatile molecule with potential applications in drug design, peptide synthesis, and advanced materials.

The benzyloxy carbonyl (Boc) group is a well-known protecting group in peptide synthesis, playing a crucial role in controlling the reactivity of amino groups during chemical reactions. In this compound, the Boc group is strategically positioned to stabilize the ethyl amino moiety while maintaining the reactivity of the carboxylic acid group. This balance is essential for its use in various chemical transformations and biological assays. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency of peptide coupling reactions, making this compound a valuable tool in modern medicinal chemistry.

One of the most intriguing aspects of 2-{(benzyloxy)carbonyl(ethyl)amino}-2-phenylacetic acid is its potential as a building block for constructing bioactive molecules. Researchers have explored its role in synthesizing analogs of natural products, particularly those with phenylalanine-like structures. For instance, its use as a precursor in the synthesis of enantiomerically pure amino acids has been reported, showcasing its utility in asymmetric synthesis. Furthermore, its ability to participate in both nucleophilic and electrophilic reactions makes it a versatile substrate for exploring novel reaction pathways.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity of this compound. Molecular modeling studies have revealed that the benzyloxy carbonyl group significantly influences the electronic environment of the molecule, enhancing its stability and reactivity under specific conditions. These findings have been instrumental in designing more efficient synthetic routes for similar compounds, thereby reducing costs and improving yields in industrial applications.

In terms of biological activity, 2-{(benzyloxy)carbonyl(ethyl)amino}-2-phenylacetic acid has been evaluated for its potential as an inhibitor of key enzymes involved in metabolic pathways. Preliminary assays suggest that it exhibits moderate inhibitory activity against certain proteases, making it a promising candidate for further drug development studies. Additionally, its phenyl group contributes to hydrophobic interactions, which are critical for binding to protein targets, further underscoring its potential as a lead compound in medicinal chemistry.

The synthesis of this compound involves a multi-step process that combines classical organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzyloxy carbonyl intermediate through nucleophilic acyl substitution and subsequent coupling with an ethyl amino group via amide bond formation. Recent optimizations have focused on improving the stereochemical control during these steps to ensure high purity and enantiomeric excess in the final product.

From an environmental perspective, researchers have also investigated the biodegradability and toxicity profiles of 2-{(benzyloxy)carbonyl(ethyl)amino}-2-phenylacetic acid. Studies indicate that under aerobic conditions, this compound undergoes rapid degradation due to its labile protecting groups, minimizing its environmental footprint. This attribute aligns with current trends toward sustainable chemistry practices and green manufacturing processes.

In conclusion, 2-{(benzyloxy)carbonyl(ethyl)amino}-2-phenylacetic acid (CAS No. 1702757-45-6) stands out as a multifaceted compound with significant implications across various scientific disciplines. Its unique structure, versatile reactivity, and potential applications make it an invaluable asset for researchers striving to develop innovative solutions in drug discovery and materials science. As ongoing research continues to unravel its full potential, this compound is poised to play an increasingly important role in advancing modern chemistry.

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